

Molecular weight of 1H,1H,2H,2H-Perfluoro-1-decanol

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Compound of Interest

Compound Name: *1H,1H-Perfluoro-1-decanol*

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An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluoro-1-decanol, commonly referred to as 8:2 Fluorotelomer Alcohol (8:2 FTOH), is a significant compound within the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique structure, featuring a highly fluorinated carbon chain and a reactive alcohol functional group, imparts distinct physicochemical properties that are leveraged in various industrial and research applications. However, its environmental persistence and toxicological profile necessitate a thorough understanding for safe and effective utilization.

This guide provides a detailed examination of 8:2 FTOH, from its fundamental molecular characteristics to its applications, analytical methodologies, and safety protocols. The content is structured to provide not just data, but the underlying scientific rationale, empowering researchers to make informed decisions in their work.

Molecular and Chemical Identity

The defining feature of 8:2 FTOH is its segmented structure: a perfluorinated octyl chain ($\text{CF}_3(\text{CF}_2)_{7-}$) linked to an ethyl alcohol moiety (- $\text{CH}_2\text{CH}_2\text{OH}$). This arrangement makes it a primary alcohol and a key intermediate in the synthesis of other fluorinated materials.

Key Identifiers and Properties:

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₅ F ₁₇ O	[1] [2] [3]
Molecular Weight	464.12 g/mol	[2] [4] [5] [6]
Precise Mass	464.1190 Da	[1]
CAS Number	678-39-7	[1] [2]
Linear Formula	CF ₃ (CF ₂) ₇ CH ₂ CH ₂ OH	
Synonyms	8:2 Fluorotelomer alcohol (8:2 FTOH), 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,1 0,10-Heptadecafluorodecan-1- ol, 2-(Perfluorooctyl)ethanol	[1] [3] [4]

Below is a diagram illustrating the chemical structure of 8:2 FTOH, highlighting the perfluorinated "tail" and the reactive hydroxyl "head."

Caption: Chemical structure of 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH).

Physicochemical Properties

The combination of the fluorinated tail and the alcohol head results in amphiphilic character, though its low water solubility and high molecular weight mean it behaves primarily as a solid organic compound.

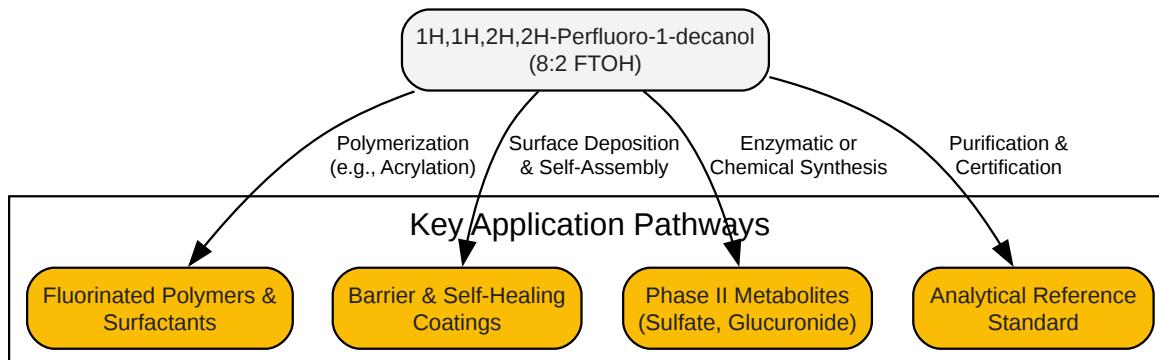
Property	Value	Notes	Source(s)
Appearance	White to light yellow solid	[7][8]	
Melting Point	83 - 90 °C	[8]	
Boiling Point	95 °C	At reduced pressure (not specified in source)	[8]
Solubility	Soluble in chloroform and methanol	[7][9][10]	

Applications in Research and Development

The utility of 8:2 FTOH stems from its ability to act as a building block for more complex fluorinated molecules and its use as a reference standard in environmental and toxicological studies.

- **Synthesis of Fluorosurfactants and Polymers:** The terminal hydroxyl group is a key reaction site. It can be esterified, etherified, or otherwise modified to produce a wide range of surfactants and monomers. These resulting polymers are used to impart oil, stain, and water repellency to textiles, paper, and carpets.[10]
- **Formation of Self-Healing and Barrier Coatings:** 8:2 FTOH has been applied in the formation of protective coatings on metal surfaces, such as zinc.[7][10] The fluorinated chains create a low-surface-energy barrier that repels water and corrosive agents.
- **Environmental and Toxicological Research:** As a prominent member of the PFAS family, 8:2 FTOH is a critical analytical standard for environmental monitoring.[5] Furthermore, it is used in toxicology studies to investigate the mechanisms of PFAS-induced cell death and the formation of reactive oxygen species.[10]
- **Metabolite Synthesis:** In drug development and toxicology, understanding metabolic pathways is crucial. 8:2 FTOH is used as a precursor to synthesize key metabolites, such as 8:2 FTOH sulfate and 8:2 FTOH glucuronide, for use as reference standards in metabolic studies.[7]

The diagram below illustrates the central role of 8:2 FTOH as a precursor.



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Caption: Role of 8:2 FTOH as a central precursor in various applications.

Analytical Methodology: Quantification in Environmental Matrices

The accurate quantification of 8:2 FTOH is paramount for environmental assessment and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC/MS) is a common and highly sensitive method for this purpose.^[7]

Expertise in Action: Causality Behind the Protocol The choice of GC/MS is driven by the volatility of 8:2 FTOH and the high selectivity and sensitivity of mass spectrometry. The following protocol is a self-validating system because it incorporates an isotopically labeled internal standard, which co-extracts with the analyte and corrects for variations in sample preparation and instrument response, ensuring data accuracy.

Protocol: GC/MS Quantification of 8:2 FTOH in Soil

- Internal Standard Spiking: Accurately weigh ~5 g of the soil sample into a centrifuge tube. Spike the sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C₂, D₄-labeled 8:2 FTOH). The standard must be added before extraction to account for any analyte loss during the procedure.

- Solvent Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile). Vortex vigorously for 2 minutes, then sonicate for 15 minutes in an ultrasonic bath. This combination of mechanical and ultrasonic energy ensures efficient disruption of soil aggregates and transfer of the analyte into the solvent.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid matrix.
- Extract Collection: Carefully transfer the supernatant to a clean tube. Repeat the extraction (steps 2-4) twice more on the remaining soil pellet, combining the supernatants. This repeated extraction maximizes recovery from the complex soil matrix.
- Concentration & Solvent Exchange: Evaporate the combined extract to near dryness (~0.5 mL) under a gentle stream of nitrogen. Add 1 mL of a solvent suitable for GC injection (e.g., ethyl acetate) and re-concentrate to a final volume of 1 mL. This step removes the initial extraction solvent and concentrates the analyte to improve detection limits.
- GC/MS Analysis:
 - Injection: Inject 1 μ L of the final extract into the GC/MS system.
 - GC Conditions (Typical):
 - Column: A mid-polarity column (e.g., DB-5ms) is chosen for good peak shape and separation.
 - Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min. This temperature program separates the analyte from other matrix components.
 - MS Conditions (Typical):
 - Ionization: Electron Ionization (EI).
 - Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions for both native 8:2 FTOH and the labeled internal standard.
- Quantification: Create a calibration curve using standards of known concentrations. The concentration of 8:2 FTOH in the sample is calculated based on the ratio of the native

analyte peak area to the internal standard peak area.



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Caption: Workflow for the quantitative analysis of 8:2 FTOH in soil samples.

Safety, Handling, and Toxicological Profile

Trustworthiness Through Safety: Acknowledging and mitigating risk is a cornerstone of scientific integrity. 8:2 FTOH is classified as a hazardous substance and requires careful handling.

Hazard Profile:

- Signal Word: Danger
- Primary Hazards:
 - Toxic if swallowed, in contact with skin, or if inhaled.[11]
 - Causes serious eye damage and skin irritation.[11]
 - Suspected of causing cancer and damage to organs (liver).
 - May damage fertility or the unborn child and may cause harm to breast-fed children.

Handling and Storage Protocols:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particle filter (e.g., N95).[12]
- Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[10]
- Disposal: Dispose of waste material at an authorized site in accordance with local, state, and federal regulations.[11]

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References

- 1. 1H,1H,2H,2H-Perfluorodecan-1-ol [webbook.nist.gov]
- 2. 1H,1H,2H,2H-Perfluoro-1-decanol | CymitQuimica [cymitquimica.com]
- 3. 1H,1H,2H,2H-perfluoro-1-decanol - Wikidata [wikidata.org]
- 4. 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | CID 69619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
- 6. 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) (unlabeled) [lgcstandards.com]
- 7. 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 1H,1H,2H,2H-Perfluoro-1-decanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. 1H,1H,2H,2H-Perfluoro-1-decanol, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. isotope.com [isotope.com]
- 12. 1H,1H,2H,2H-Perfluoro-1-decanol - Safety Data Sheet [chemicalbook.com]

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